molecular formula C14H12FN3O3 B5884380 N-(4-fluorobenzyl)-N'-(3-nitrophenyl)urea

N-(4-fluorobenzyl)-N'-(3-nitrophenyl)urea

Cat. No.: B5884380
M. Wt: 289.26 g/mol
InChI Key: GEXKWUMRGDTAMQ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N’-(3-nitrophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea moiety substituted with a 4-fluorobenzyl group and a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-N’-(3-nitrophenyl)urea typically involves the reaction of 4-fluorobenzylamine with 3-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(4-fluorobenzyl)-N’-(3-nitrophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-N’-(3-nitrophenyl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: N-(4-fluorobenzyl)-N’-(3-aminophenyl)urea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-fluorobenzylamine and 3-nitroaniline.

Scientific Research Applications

N-(4-fluorobenzyl)-N’-(3-nitrophenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N’-(3-nitrophenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the fluorobenzyl and nitrophenyl groups can influence the compound’s binding affinity and specificity towards its molecular targets. The urea moiety can form hydrogen bonds with amino acid residues in the active site of the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

N-(4-fluorobenzyl)-N’-(3-nitrophenyl)urea can be compared with other urea derivatives, such as:

    N-(4-chlorobenzyl)-N’-(3-nitrophenyl)urea: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and binding properties.

    N-(4-fluorobenzyl)-N’-(3-aminophenyl)urea: The amino group instead of the nitro group can significantly alter the compound’s chemical and biological properties.

    N-(4-fluorobenzyl)-N’-(3-methylphenyl)urea: The presence of a methyl group instead of a nitro group can influence the compound’s hydrophobicity and reactivity.

The uniqueness of N-(4-fluorobenzyl)-N’-(3-nitrophenyl)urea lies in the combination of the fluorobenzyl and nitrophenyl groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(3-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O3/c15-11-6-4-10(5-7-11)9-16-14(19)17-12-2-1-3-13(8-12)18(20)21/h1-8H,9H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXKWUMRGDTAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24798100
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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